

Detailed reaction mechanism of methyl diphenylacetate in acylation reactions.

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Compound of Interest

Compound Name: Methyl diphenylacetate

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Application Notes and Protocols: Acylation of Methyl Diphenylacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the acylation of **methyl diphenylacetate**, a compound of interest in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Friedel-Crafts acylation and can be adapted for the synthesis of various acylated derivatives.

Reaction Mechanism: Friedel-Crafts Acylation

The acylation of **methyl diphenylacetate** proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.^{[1][2][3][4][5][6]} This reaction involves the introduction of an acyl group ($R-C=O$) onto one of the phenyl rings of the **methyl diphenylacetate** molecule. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride ($AlCl_3$).^{[1][2][4][5][6][7][8]}

The mechanism can be summarized in the following key steps:

- **Formation of the Acylium Ion:** The Lewis acid catalyst reacts with the acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.^{[2][6]}

- **Electrophilic Attack:** The electron-rich π system of one of the phenyl rings of **methyl diphenylacetate** acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
- **Deprotonation and Regeneration of Aromaticity:** A weak base, typically the complex formed between the Lewis acid and the leaving group of the acyl halide (e.g., AlCl_4^-), removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the phenyl ring and regenerates the Lewis acid catalyst.^[6]

Regioselectivity: The methoxycarbonyl group ($-\text{COOCH}_3$) is an electron-withdrawing group and therefore deactivates the phenyl ring to which it is attached towards electrophilic substitution. Conversely, the other phenyl ring is activated by the diphenylmethyl moiety. Consequently, the acylation reaction is expected to occur predominantly on the unsubstituted phenyl ring. Due to steric hindrance from the bulky diphenylmethyl group, the acylation will preferentially occur at the para position of the unsubstituted ring.

Quantitative Data Summary

As specific experimental data for the acylation of **methyl diphenylacetate** is not readily available in the literature, the following tables present hypothetical, yet plausible, data based on typical Friedel-Crafts acylation reactions of similar aromatic compounds. These tables are intended to serve as a guide for experimental design and optimization.

Table 1: Reaction Conditions and Yields for the Acylation of **Methyl Diphenylacetate** with Acetyl Chloride

Entry	Lewis Acid (Equivalents)	Solvent	Temperature (°C)	Reaction Time (h)	Product	Yield (%)
1	AlCl ₃ (1.2)	Dichloromethane	0 to rt	4	Methyl (4'-acetyl)diphenylacetate	75
2	FeCl ₃ (1.2)	1,2-Dichloroethane	0 to rt	6	Methyl (4'-acetyl)diphenylacetate	68
3	SnCl ₄ (1.5)	Nitrobenzene	25	8	Methyl (4'-acetyl)diphenylacetate	55
4	AlCl ₃ (1.2)	Carbon Disulfide	0	5	Methyl (4'-acetyl)diphenylacetate	72

Table 2: Spectroscopic Data for Methyl (4'-acetyl)diphenylacetate

Technique	Data
¹ H NMR	δ 8.01 (d, 2H), 7.65 (d, 2H), 7.30-7.45 (m, 9H), 5.15 (s, 1H), 3.70 (s, 3H), 2.60 (s, 3H)
¹³ C NMR	δ 197.5, 172.0, 142.0, 138.5, 136.0, 129.5, 129.0, 128.8, 128.5, 128.0, 127.5, 57.0, 52.5, 26.5
IR (cm ⁻¹)	3050, 2950, 1735 (C=O, ester), 1680 (C=O, ketone), 1605, 1240, 830
Mass Spec (m/z)	268 (M ⁺), 209, 181, 165, 43

Experimental Protocols

Protocol 1: Synthesis of Methyl (4'-acetyl)diphenylacetate via Friedel-Crafts Acylation

Materials:

- **Methyl diphenylacetate**
- Anhydrous aluminum chloride (AlCl_3)
- Acetyl chloride (CH_3COCl)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice
- Round-bottom flask
- Magnetic stirrer
- Addition funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator

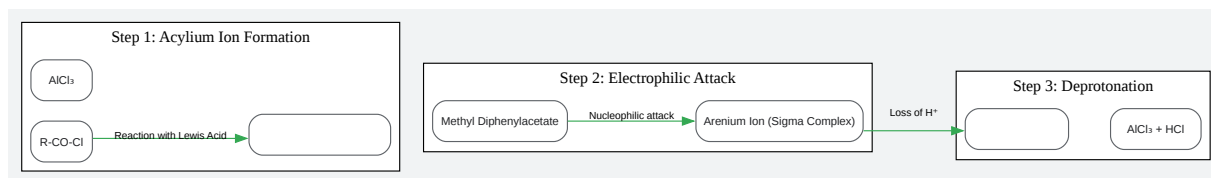
Procedure:

- **Reaction Setup:** In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (100 mL).

- Cooling: Cool the suspension to 0 °C using an ice-water bath.
- Addition of Acyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over a period of 15 minutes.
- Addition of Substrate: Dissolve **methyl diphenylacetate** (1.0 equivalent) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
 - Stir vigorously until the ice has melted and the aluminum salts have dissolved.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with dichloromethane (2 x 50 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl (4'-acetyl)diphenylacetate.

Visualizations

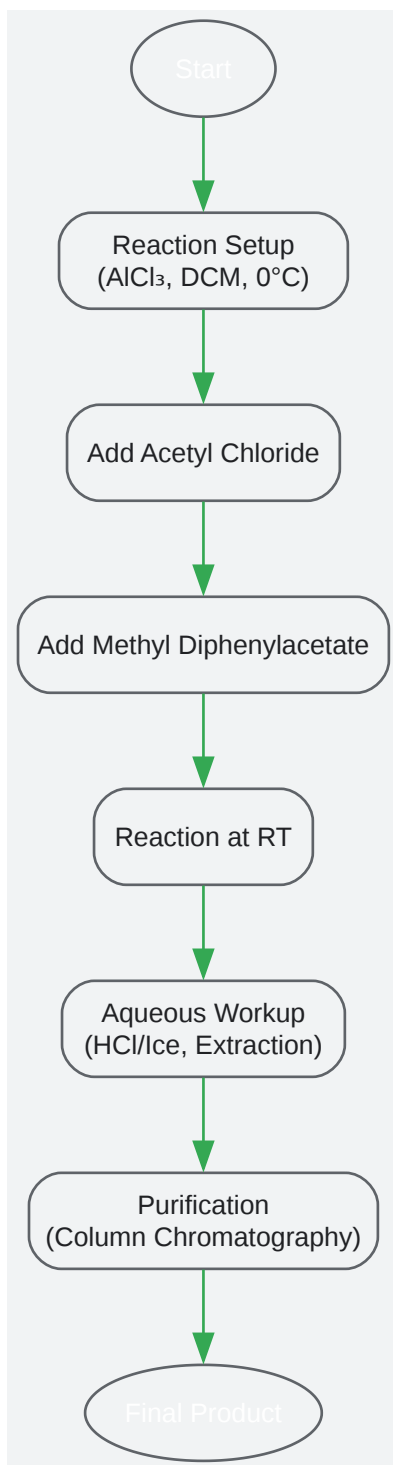
Reaction Mechanism Diagram



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Caption: Friedel-Crafts acylation mechanism.

Experimental Workflow Diagram



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Caption: Experimental workflow for acylation.

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